molecular formula C6H3NOS B6279747 4-formylthiophene-3-carbonitrile CAS No. 59786-34-4

4-formylthiophene-3-carbonitrile

Cat. No. B6279747
CAS RN: 59786-34-4
M. Wt: 137.2
InChI Key:
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Description

4-Formylthiophene-3-carbonitrile (4FTCN) is an organic compound with the molecular formula C6H3NOS. It is a yellow-colored solid that is soluble in most organic solvents. 4FTCN is a versatile building block in the synthesis of a wide range of compounds, and it has been used in a variety of scientific research applications.

Scientific Research Applications

4-formylthiophene-3-carbonitrile has been used in a variety of scientific research applications. It has been used to synthesize a wide range of compounds, including organic dyes, organic semiconductors, and organic light emitting diodes (OLEDs). It has also been used in the synthesis of organic photovoltaics and organic electrochemical transistors. 4-formylthiophene-3-carbonitrile has also been used in the synthesis of bioactive compounds, including drugs and pharmaceuticals.

Mechanism of Action

4-formylthiophene-3-carbonitrile acts as a nucleophile in the reaction with malononitrile, and it undergoes a nucleophilic substitution reaction. The reaction proceeds through a series of steps, including the formation of an intermediate, the formation of a carbocation, and the formation of a carbon-nitrile bond.
Biochemical and Physiological Effects
4-formylthiophene-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal activity. It has also been shown to have antioxidant activity and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

4-formylthiophene-3-carbonitrile is a versatile building block in the synthesis of a wide range of compounds, and it is relatively easy to synthesize. It is also relatively inexpensive, which makes it an attractive option for laboratory experiments. However, 4-formylthiophene-3-carbonitrile is a toxic compound, and it should be handled with care.

Future Directions

The potential applications of 4-formylthiophene-3-carbonitrile are vast, and there are many potential future directions for research. These include the development of new organic semiconductors, organic light emitting diodes, organic photovoltaics, and organic electrochemical transistors. Additionally, 4-formylthiophene-3-carbonitrile could be used in the synthesis of new drugs and pharmaceuticals. Further research could also be done to explore the biochemical and physiological effects of 4-formylthiophene-3-carbonitrile, and to develop new methods for its synthesis.

Synthesis Methods

4-formylthiophene-3-carbonitrile is synthesized by the reaction of 4-formylthiophene and malononitrile in the presence of a base catalyst. The reaction is carried out in a polar solvent such as dimethylformamide (DMF), and the reaction is typically carried out at temperatures between 60 and 80 °C. The reaction yields a yellow-colored solid that is soluble in most organic solvents.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-formylthiophene-3-carbonitrile can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "Thiophene-3-carboxylic acid", "Sodium cyanide", "Methyl iodide", "Sodium hydride", "Chloroform", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium bisulfite", "Sodium carbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Thiophene-3-carboxylic acid is reacted with thionyl chloride and then with sodium cyanide to form thiophene-3-carbonitrile.", "Step 2: Thiophene-3-carbonitrile is then reacted with methyl iodide and sodium hydride to form 4-methylthiophene-3-carbonitrile.", "Step 3: 4-methylthiophene-3-carbonitrile is then reacted with chloroform and sodium hydroxide to form 4-chloromethylthiophene-3-carbonitrile.", "Step 4: 4-chloromethylthiophene-3-carbonitrile is then reacted with sulfuric acid and sodium nitrite to form 4-nitrothiophene-3-carbonitrile.", "Step 5: 4-nitrothiophene-3-carbonitrile is then reduced with hydrogen gas and palladium on carbon catalyst to form 4-aminothiophene-3-carbonitrile.", "Step 6: 4-aminothiophene-3-carbonitrile is then reacted with hydrochloric acid and sodium bisulfite to form 4-aminothiophene-3-sulfonic acid.", "Step 7: 4-aminothiophene-3-sulfonic acid is then reacted with sodium carbonate and ethanol to form 4-formylthiophene-3-carbonitrile." ] }

CAS RN

59786-34-4

Product Name

4-formylthiophene-3-carbonitrile

Molecular Formula

C6H3NOS

Molecular Weight

137.2

Purity

95

Origin of Product

United States

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